molecular formula C11H13ClO2S B8354798 2-(Chloromethyl)-3-tosylpropene

2-(Chloromethyl)-3-tosylpropene

Cat. No.: B8354798
M. Wt: 244.74 g/mol
InChI Key: LFPWGJKPYPSAEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-3-tosylpropene is a specialized γ-chlorinated allyl sulfone that serves as a highly valuable precursor in advanced organic synthesis. Its primary research application is as a starting material for the generation of a reactive dianion via sequential dilithiation . This dianion species acts as a versatile synthetic intermediate, enabling researchers to efficiently construct a wide range of functionalized 2-substituted 1,3-dienes . The compound's utility is demonstrated in multi-step synthetic routes to complex natural products and other valuable targets, such as the formal synthesis of (±)-ipsenol . The unique reactivity of its dianion, which incorporates both a chloromethyl and a tolylsulfonyl functional group, provides synthetic chemists with a powerful tool for carbon-carbon bond formation and the assembly of molecular architectures that may be challenging to access by other means. This reagent is intended For Research Use Only and is strictly for use in a laboratory setting by qualified professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13ClO2S

Molecular Weight

244.74 g/mol

IUPAC Name

1-[2-(chloromethyl)prop-2-enylsulfonyl]-4-methylbenzene

InChI

InChI=1S/C11H13ClO2S/c1-9-3-5-11(6-4-9)15(13,14)8-10(2)7-12/h3-6H,2,7-8H2,1H3

InChI Key

LFPWGJKPYPSAEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=C)CCl

Origin of Product

United States

Synthesis Methodologies for 2 Chloromethyl 3 Tosylpropene

Precursor-Based Synthetic Routes

Precursor-based syntheses are foundational in constructing the 2-(chloromethyl)-3-tosylpropene framework. These methods rely on the sequential modification of simpler, commercially available or readily synthesized molecules.

Approaches from Propargyl Precursors

While direct synthesis from propargyl precursors is less commonly documented for this specific compound, a hypothetical route can be envisioned. This would likely involve the addition of a chloromethyl group and a tosyl group across a propargylic backbone. The challenges in this approach lie in controlling the regioselectivity and stereoselectivity of the additions to achieve the desired 2-substituted-3-tosylpropene structure.

Vinyl Sulfone-Mediated Transformations

The formation of the vinyl sulfone moiety is a key step in this approach. Generally, vinyl sulfones can be synthesized through various methods, including the reaction of vinyl halides with sulfinate salts or the oxidation of vinyl sulfides. For this compound, a plausible strategy involves the reaction of a suitable dihalo-isobutene derivative with a p-toluenesulfinate salt. The nucleophilic sulfinate would displace one of the allylic halides, leading to the formation of the target vinyl sulfone. The success of this reaction is contingent on the differential reactivity of the halogen atoms in the precursor.

Halogenation and Functionalization of Alkenes

This approach represents a practical and widely applicable method for synthesizing this compound. A key precursor for this route is 3-chloro-2-(chloromethyl)-1-propene. researchgate.netnist.govnih.govsigmaaldrich.com

Synthesis of 3-chloro-2-(chloromethyl)-1-propene:

A documented method for preparing 3-chloro-2-(chloromethyl)-1-propene involves the continuous chlorination of isobutene. researchgate.net This reaction, carried out in a specialized tubular reactor, is designed to manage the exothermic nature of the chlorination process. By carefully controlling the molar ratio of chlorine to isobutene, temperature, and flow rate, a product mixture containing a significant proportion of 3-chloro-2-(chloromethyl)-1-propene can be obtained. researchgate.net

ParameterValueReference
ReactantsIsobutene, Chlorine (Cl2) researchgate.net
Reactor TypeTubular reactor researchgate.net
Molar Ratio (Cl2:Isobutene)~2.03 researchgate.net
Temperature50°C researchgate.net
Flow Rate0.26 L/min researchgate.net
Selectivity for Dichloro-isobutene~80% researchgate.net

This table summarizes the reaction conditions for the synthesis of 3-chloro-2-(chloromethyl)-1-propene.

Functionalization to this compound:

Once 3-chloro-2-(chloromethyl)-1-propene is obtained, the next step involves the introduction of the tosyl group. This can be achieved through a nucleophilic substitution reaction. One potential pathway involves the reaction with a sodium p-toluenesulfinate salt. This method is analogous to the synthesis of allyl thiosulfonates from allyl bromides and sodium arylthiosulfonates, which proceeds efficiently in solvents like acetonitrile. nih.gov

Alternatively, the precursor 3-chloro-2-(chloromethyl)-1-propene could first be hydrolyzed to the corresponding alcohol, 2-(chloromethyl)allyl alcohol. This alcohol can then be reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form the desired tosylate. libretexts.org However, it is important to note that the reaction of alcohols with tosyl chloride can sometimes lead to the formation of chlorides instead of the expected tosylates, particularly with certain substituted benzyl (B1604629) and pyridine methanols. researchgate.netscispace.com

Transition Metal-Catalyzed Syntheses

While specific examples for the direct synthesis of this compound using transition metal catalysis are scarce in the literature, general principles of palladium and copper-catalyzed reactions suggest potential synthetic avenues.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are well-known for their ability to facilitate cross-coupling reactions. A hypothetical palladium-catalyzed approach could involve the coupling of a suitable organometallic reagent containing the 2-(chloromethyl)allyl moiety with a tosyl-containing coupling partner. For instance, a palladium-catalyzed reaction of an allylic carbonate or halide with a sulfinate salt could potentially yield the target compound. Research on palladium-catalyzed reactions of vinyl oxiranes with N-tosylhydrazones to produce highly functionalized allylic alcohols suggests the versatility of palladium in forming complex allylic structures. researchgate.netfigshare.com

Emerging Catalytic Strategies

The development of catalytic methods for the synthesis of allylic compounds offers significant advantages in terms of efficiency and selectivity. While specific catalytic syntheses for this compound are not extensively documented, palladium-catalyzed allylic substitution reactions represent a promising avenue. These reactions typically involve the activation of an allylic precursor by a palladium(0) complex to form a π-allyl palladium intermediate, which then reacts with a nucleophile.

In a hypothetical application to the synthesis of this compound, a potential precursor such as 2,3-dichloropropene could be reacted with a sulfinate salt in the presence of a palladium catalyst. The choice of ligand is crucial for controlling the regioselectivity of the nucleophilic attack. For instance, certain phosphine (B1218219) ligands can direct the nucleophile to either the more or less substituted end of the allyl system. ucla.edunih.gov The use of chiral ligands could also, in principle, lead to enantioselective syntheses of related derivatives. youtube.com

Modern advancements in palladium catalysis, such as the use of well-defined precatalysts and reactions in aqueous micellar systems, could offer improved yields, lower catalyst loadings, and more environmentally benign conditions. youtube.comyoutube.com

Table 1: Representative Conditions for Palladium-Catalyzed Allylic Substitution

Catalyst PrecursorLigandNucleophileSolventTemperature (°C)
Pd₂(dba)₃PPh₃Sodium p-toluenesulfinateTHFRoom Temperature
[Pd(allyl)Cl]₂dppeSodium p-toluenesulfinateDichloromethane0 to RT
Pd(OAc)₂XantphosSodium p-toluenesulfinateToluene80

This table presents hypothetical conditions based on analogous palladium-catalyzed allylic substitutions.

Organocatalytic Approaches to this compound Derivatives

Organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules without the need for metal catalysts. While specific organocatalytic methods for the direct synthesis of this compound are not prominent in the literature, general principles of organocatalysis could be applied to the synthesis of its derivatives.

For instance, the functionalization of the double bond in a precursor to this compound could potentially be achieved using chiral organocatalysts. Reactions such as asymmetric epoxidation, dihydroxylation, or aminocatalytic conjugate additions to an α,β-unsaturated system derived from the target compound could yield a variety of chiral derivatives. These approaches often rely on the formation of transient chiral intermediates, such as iminium or enamine ions, to induce stereoselectivity.

Future research may explore the development of specific organocatalytic routes to access chiral building blocks derived from the this compound scaffold.

Chemo- and Regioselective Synthesis Considerations

The chemo- and regioselective synthesis of this compound is a significant challenge, primarily when starting from precursors with multiple reactive sites. A plausible and direct synthetic route involves the nucleophilic substitution of a dihalopropene with sodium p-toluenesulfinate. The starting material of choice for this transformation would likely be 2,3-dichloropropene.

The primary challenge in this synthesis is controlling the regioselectivity. The 2,3-dichloropropene molecule possesses two distinct chlorine atoms: one allylic and one vinylic. The allylic chlorine is generally more susceptible to nucleophilic substitution (SN2) due to the stabilization of the transition state by the adjacent double bond. However, the possibility of an SN2' reaction, where the nucleophile attacks the double bond, leading to a rearranged product, must also be considered.

Furthermore, the chemoselectivity of the reaction is critical, as the desired outcome is the displacement of only one chlorine atom. The reaction conditions, including the choice of solvent, temperature, and reaction time, would need to be carefully optimized to favor monosubstitution and prevent the formation of disubstituted byproducts.

Table 2: Potential Reactants and Products in the Synthesis of this compound

Starting MaterialReagentDesired ProductPotential Byproducts
2,3-DichloropropeneSodium p-toluenesulfinateThis compound3-Chloro-2-(tosylmethyl)propene, Disubstituted products

The synthesis of allylic tosylates from the corresponding alcohols is a well-established transformation, often employing p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or potassium hydroxide. morressier.comopenochem.orggoogle.comorgsyn.org An alternative approach involves the use of p-toluenesulfonic anhydride, which can be advantageous in cases where the chloride ion from TsCl might lead to side reactions. nesacs.orgresearchgate.net However, the synthesis of the requisite 2-(chloromethyl)-2-propen-1-ol precursor for such a tosylation presents its own synthetic challenges.

Reactivity Profiles and Mechanistic Pathways of 2 Chloromethyl 3 Tosylpropene

Nucleophilic Substitution Reactions Involving the Chloromethyl Moiety

The primary electrophilic center for nucleophilic attack in 2-(chloromethyl)-3-tosylpropene is the carbon atom of the chloromethyl group. The presence of the electron-withdrawing tosyl group and the adjacent double bond significantly influences the reactivity of this site.

S_N1 and S_N2 Pathways

Nucleophilic substitution reactions at the primary carbon of the chloromethyl group can theoretically proceed through either an S_N1 or S_N2 mechanism. However, the nature of the substrate strongly favors the S_N2 pathway. Primary alkyl halides, such as the chloromethyl group in this molecule, are sterically unhindered, allowing for backside attack by a nucleophile, a key feature of the S_N2 mechanism.

The S_N1 mechanism, which involves the formation of a carbocation intermediate, is generally disfavored for primary halides due to the inherent instability of primary carbocations. While the adjacent double bond could potentially stabilize a primary carbocation through resonance (forming an allylic cation), the concerted nature of the S_N2 reaction is typically faster for such substrates. Allylic halides and tosylates are known to exhibit enhanced reactivity in S_N2 reactions. masterorganicchemistry.comyoutube.com This increased rate is attributed to the stabilization of the transition state through hyperconjugation between the orbitals of the incoming nucleophile and the π-system of the double bond. masterorganicchemistry.com

The choice of nucleophile and solvent also plays a crucial role. Strong, anionic nucleophiles and polar aprotic solvents further promote the S_N2 mechanism.

Intramolecular Cyclization Initiated by Substitution

The bifunctional nature of this compound makes it a prime candidate for intramolecular cyclization reactions. When a nucleophilic center is present within the same molecule or is introduced through a prior reaction, it can attack the electrophilic chloromethyl carbon, leading to the formation of a cyclic structure.

For instance, if a nucleophile containing a hydroxyl or amino group is used to displace the tosyl group first (a less likely scenario given the higher reactivity of the chloromethyl group), the resulting intermediate could potentially undergo an intramolecular S_N2 reaction to form a heterocyclic ring. More commonly, a di-nucleophilic species could first react at the chloromethyl position, with the second nucleophilic site then participating in a subsequent cyclization event. The regioselectivity and stereoselectivity of such cyclizations are often governed by the length and conformation of the linking chain, in accordance with Baldwin's rules.

Rearrangement Processes Following Nucleophilic Attack

Allylic systems are prone to rearrangement reactions, often proceeding through an S_N1' or S_N2' pathway where the nucleophile attacks the γ-carbon of the allylic system, leading to a shift of the double bond. clockss.orgnih.gov In the case of this compound, direct nucleophilic attack at the chloromethyl carbon (an S_N2 reaction) is the expected major pathway.

However, under conditions that might favor carbocation formation (e.g., with a very poor nucleophile and a polar protic solvent), an S_N1-type mechanism could lead to an allylic carbocation. This intermediate would have resonance structures, and the nucleophile could then attack at either the primary or tertiary carbon, resulting in a mixture of products, including rearranged ones. The presence of a bulky substituent at the α-carbon could also favor an S_N2' pathway. nih.gov

Electrophilic and Radical Additions to the Propene Double Bond

The carbon-carbon double bond in this compound is susceptible to both electrophilic and radical addition reactions, offering another avenue for functionalization.

Halogenation and Hydrohalogenation Reactions

The addition of halogens (e.g., Br₂, Cl₂) or hydrogen halides (e.g., HBr, HCl) to the double bond of this compound is expected to follow established principles of electrophilic addition.

In halogenation , the reaction typically proceeds through a cyclic halonium ion intermediate. The subsequent attack by the halide ion occurs in an anti-fashion.

Hydrohalogenation with hydrogen halides generally follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already bears more hydrogen atoms, leading to the formation of the more stable carbocation intermediate. For this compound, protonation of the double bond would lead to a secondary carbocation, which is more stable than the alternative primary carbocation. The halide ion would then attack this secondary carbocation.

It is important to note that the electron-withdrawing nature of the adjacent tosyl and chloromethyl groups can decrease the nucleophilicity of the double bond, potentially requiring more forcing conditions for these electrophilic additions compared to simple alkenes.

Radical Cyclization and Addition Strategies

The double bond in this compound can also participate in radical reactions. Radical cyclization is a powerful method for forming cyclic compounds and typically involves three steps: radical generation, intramolecular cyclization, and radical quenching.

For this compound to undergo radical cyclization, a radical would first need to be generated elsewhere in a molecule that contains this moiety. The newly formed radical could then add to the double bond in an intramolecular fashion. The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) would be dictated by Baldwin's rules and the stability of the resulting radical intermediate.

Free-radical addition to the double bond can also occur. For instance, the anti-Markovnikov addition of HBr in the presence of peroxides proceeds via a radical mechanism. In this case, the bromine radical adds to the less substituted carbon of the double bond to generate the more stable secondary radical, which then abstracts a hydrogen atom from HBr.

The tosyl group can also be a site for radical generation under specific reductive conditions, potentially initiating a cascade of reactions involving the double bond.

Pericyclic Reactions and Cycloaddition Chemistry

Pericyclic reactions, which proceed through a cyclic transition state, represent a significant facet of the reactivity of unsaturated systems. For this compound, the vinyl moiety is the primary site for such transformations, particularly cycloaddition reactions.

Diels-Alder Reactions and Analogs

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, is a [4+2] cycloaddition between a conjugated diene and a dienophile. organic-chemistry.orgwikipedia.orgorganic-chemistry.org In this context, this compound would act as the dienophile due to its carbon-carbon double bond. The reactivity of a dienophile in a Diels-Alder reaction is significantly enhanced by the presence of electron-withdrawing groups. organic-chemistry.orgrsc.orgmasterorganicchemistry.com The tosyl group, being strongly electron-withdrawing, is expected to activate the double bond of this compound, making it a more potent dienophile.

The general mechanism involves a concerted process where the 4π electrons of the diene and the 2π electrons of the dienophile move in a cyclic manner to form two new sigma bonds and a new pi bond, resulting in a cyclohexene (B86901) derivative. organic-chemistry.orgwikipedia.org The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes is governed by the electronic and steric properties of the substituents on both the diene and the dienophile. masterorganicchemistry.com For a dienophile like this compound, the "ortho" and "para" products are generally favored over the "meta" product. masterorganicchemistry.com

While specific examples of this compound in Diels-Alder reactions are not extensively documented in readily available literature, its structural features suggest it would be a viable substrate. The expected product would be a cyclohexene ring bearing the chloromethyl and tosylmethyl substituents.

[3+2] Cycloaddition Pathways

The [3+2] cycloaddition is another powerful pericyclic reaction for the construction of five-membered heterocyclic rings. uchicago.eduyoutube.com This reaction involves a 1,3-dipole and a dipolarophile. The vinyl group of this compound can serve as the dipolarophile. Common 1,3-dipoles that could potentially react with this substrate include nitrones, azides, and oxyallyl cations. uchicago.edunih.govvanderbilt.edunih.gov

The reaction with nitrones would lead to the formation of isoxazolidine (B1194047) rings. vanderbilt.edu The regioselectivity of this cycloaddition is controlled by the frontier molecular orbitals of the nitrone and the alkene. vanderbilt.edu Similarly, the reaction with azides, a classic example of "click chemistry," would yield triazoline rings, which can subsequently be converted to aromatic triazoles. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The electron-withdrawing nature of the substituents on the alkene can influence the rate and regioselectivity of the cycloaddition. masterorganicchemistry.com

A potential reaction pathway for this compound involves its conversion to a more reactive species prior to cycloaddition. For instance, elimination of HCl and toluenesulfinic acid could lead to the in-situ generation of an allene, 2-methylenepropadiene. Allenes are known to participate in [3+2] cycloadditions, acting as the two-carbon component. organic-chemistry.orgrsc.orgnumberanalytics.com

Role of the Tosyl Group as a Leaving Group and Activating Moiety

The p-toluenesulfonyl (tosyl) group is a versatile and widely utilized functional group in organic synthesis, primarily owing to its excellent leaving group ability and its capacity to activate adjacent positions for various transformations. masterorganicchemistry.com

Elimination Reactions and Olefin Generation

The tosylate anion is a very stable species, making the tosyl group an exceptional leaving group in elimination reactions. masterorganicchemistry.com In the presence of a base, this compound can undergo elimination of the tosyl group and a proton from the adjacent methyl group to generate a new double bond. This would result in the formation of 2-(chloromethyl)-1-propene.

The mechanism of this elimination can be either E1 or E2, depending on the reaction conditions, such as the strength of the base and the solvent. libretexts.orglibretexts.orgmsu.edu A strong, non-nucleophilic base would favor the E2 mechanism, which is a concerted process. The regioselectivity of the elimination is generally governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene. masterorganicchemistry.com However, the specific substitution pattern of this compound would lead to a single alkene product upon elimination of the tosyl group and an adjacent proton.

Furthermore, the potential for a 1,4-elimination reaction exists, where both the allylic chloride and the tosyl group are eliminated to form a conjugated diene or an allene. This would be a valuable transformation, as the resulting unsaturated system could participate in further reactions.

Activation of Alpha-Carbon for Anionic Transformations

The strongly electron-withdrawing nature of the sulfonyl group in the tosyl moiety significantly increases the acidity of the protons on the adjacent carbon atom (the alpha-carbon). This makes the methylene (B1212753) group of the tosylmethyl substituent susceptible to deprotonation by a suitable base, leading to the formation of a carbanion.

This carbanion is stabilized by the adjacent sulfonyl group through resonance and inductive effects. The generation of this stabilized anion opens up a wide range of possibilities for carbon-carbon bond formation. The anion can act as a nucleophile and participate in reactions with various electrophiles, such as alkyl halides, aldehydes, and ketones. This reactivity provides a powerful tool for the elaboration of the molecular framework. For example, reaction with an aldehyde would lead to a β-hydroxy sulfone, which can be a precursor to other functional groups.

Detailed Mechanistic Investigations through Kinetic and Isotopic Studies

For elimination reactions, kinetic studies can help distinguish between E1 and E2 mechanisms. An E2 reaction would exhibit second-order kinetics, being dependent on the concentrations of both the substrate and the base, whereas an E1 reaction would show first-order kinetics, depending only on the substrate concentration. libretexts.org

Isotopic labeling studies can be employed to trace the movement of atoms during a reaction and to determine bond-breaking and bond-forming steps. For instance, using a deuterated substrate could help to determine the stereochemistry of the proton removal in an elimination reaction. In the context of cycloaddition reactions, isotopic labeling could provide evidence for a concerted or stepwise mechanism.

Given the enhanced reactivity of allylic systems, kinetic studies on the substitution and elimination reactions of this compound would be particularly informative. Allylic halides and tosylates are known to exhibit enhanced rates in SN2 reactions due to stabilization of the transition state. libretexts.orgnih.govstackexchange.com Kinetic data would allow for a quantitative comparison of the reactivity of this compound with other allylic systems.

Reaction Rate Determinants

The structure of this compound features both an allylic chloride and an allylic tosylate. The tosylate group is generally a better leaving group than chloride due to the resonance stabilization of the resulting tosylate anion. This suggests that nucleophilic attack is more likely to displace the tosylate group.

The reaction rate would be highly dependent on the concentration of both the substrate and the nucleophile, likely following second-order kinetics for a direct substitution (SN2) pathway. However, the potential for the formation of a resonance-stabilized allylic carbocation could also allow for a first-order (SN1) mechanism, where the rate-determining step is the unimolecular dissociation of the leaving group.

Hypothetical Kinetic Data for Nucleophilic Substitution:

The following table illustrates hypothetical rate constants for the reaction of this compound with different nucleophiles in a polar aprotic solvent like DMF at a standardized temperature. This data is illustrative and based on general principles of organic reactivity.

NucleophileRelative Rate Constant (k_rel)Proposed Predominant Mechanism
Iodide (I⁻)150Sₙ2
Azide (N₃⁻)100Sₙ2
Cyanide (CN⁻)50Sₙ2
Methanol (CH₃OH)1Sₙ1/Solvolysis

This table is a hypothetical representation based on established principles of nucleophilicity and reaction mechanisms.

Factors that would further influence the reaction rate include:

Solvent Polarity: Polar protic solvents would favor an SN1 pathway by stabilizing the carbocation intermediate and the leaving group anion. Polar aprotic solvents would favor an SN2 pathway by solvating the cation of the nucleophilic salt but leaving the anion relatively bare and more reactive.

Temperature: As with most chemical reactions, increasing the temperature would increase the reaction rate by providing more molecules with the necessary activation energy.

Isotopic Labeling for Pathway Elucidation

Isotopic labeling is a powerful technique to unravel the mechanistic details of reactions involving this compound. By replacing an atom with its heavier, non-radioactive isotope (e.g., ¹³C for ¹²C, or ¹⁸O for ¹⁶O), one can trace the fate of specific atoms throughout the reaction, providing definitive evidence for or against proposed pathways.

For instance, to distinguish between a direct SN2 attack and a pathway involving an allylic rearrangement (SN2'), one could synthesize this compound with a ¹³C label at the carbon bearing the tosylate group (C3).

If the reaction with a nucleophile proceeds exclusively via a direct SN2 mechanism, the product will have the nucleophile attached only to the ¹³C-labeled carbon. However, if an SN2' mechanism is operative, the nucleophile would attack the terminal carbon of the double bond (C1), leading to a shift of the double bond and the nucleophile being attached to the unlabeled carbon. The detection of the product with the nucleophile at the unlabeled position would provide clear evidence for the SN2' pathway.

Illustrative Isotopic Labeling Experiment:

Labeled SubstrateNucleophileExpected Product (Sₙ2)Expected Product (Sₙ2')
2-(Chloromethyl)-3-tosyl-¹³C -propeneNu⁻2-(Chloromethyl)-1-Nu-¹³C -prop-2-ene2-(Chloromethyl)-3-Nu-prop-1-ene (unlabeled at Nu-C)
2-(Chloromethyl)-3-(tosyl-¹⁸O₂)-propeneNu⁻Product + TsO¹⁸O⁻Product + TsO¹⁸O⁻

This table presents a conceptual framework for using isotopic labeling to study the reaction mechanisms of the target compound.

Similarly, labeling the oxygen atoms of the tosylate group with ¹⁸O could be used to confirm that the entire tosylate group departs and does not, for example, undergo an internal rearrangement or fragmentation during the reaction. Analysis of the leaving group by mass spectrometry would show the retention of the ¹⁸O label.

Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the strict outline provided in the user's instructions. Attempting to do so would require speculation and fabrication of data, which is contrary to the principles of providing factual and reliable information.

It is possible that:

The compound is known by a different common or systematic name in the context of these reactions.

The applications of this specific compound in the synthesis of these heterocycles are very new and not yet widely published.

The research involving this compound is proprietary and not available in the public domain.

Without verifiable sources detailing the synthetic utility of this compound for the requested molecular constructions, this article cannot be written.

Applications of 2 Chloromethyl 3 Tosylpropene in Complex Molecule Synthesis

Construction of Diverse Heterocyclic Frameworks

Synthesis of Sulfur-Containing Heterocycles

The reactivity of the TMM-palladium intermediate is not limited to reactions with carbon-oxygen or carbon-carbon double bonds. Electron-deficient carbon-sulfur double bonds, such as those in thioketones, can also serve as effective dipolarophiles in [3+2] cycloadditions. This reaction would lead to the formation of methylenetetrahydrothiophenes, the sulfur analogues of the tetrahydrofuran products. Additionally, sulfur dioxide has been shown to participate in cycloaddition reactions with dienes, suggesting its potential as a partner in reactions with TMM intermediates to form cyclic sulfinates or related sulfur-containing heterocycles. mdpi.com

Multi-Heteroatom Systems and Bridged Heterocycles

The synthesis of complex molecules containing multiple heteroatoms and bridged ring systems is a key strength of the TMM cycloaddition methodology. The synthesis of spiro-oxindole alkaloids, for example, incorporates both nitrogen and oxygen into the final structure. nih.gov Intramolecular cycloadditions are particularly well-suited for the construction of bridged heterocyclic systems. The strategic placement of a tether connecting the TMM precursor and the acceptor olefin allows for the formation of intricate polycyclic frameworks in a single, highly controlled step. ibs.re.krsemanticscholar.org This approach has been utilized in the synthesis of linearly fused tricyclopentanoids and other complex polyquinane natural products. chem-station.comnih.gov

Formation of Carbocyclic Ring Systems

While renowned for heterocycle synthesis, the foundational application of TMM cycloaddition is the construction of all-carbon five-membered rings (cyclopentanes). nih.govnih.gov However, its utility can be extended to the synthesis of other carbocyclic systems.

Cyclopropane (B1198618) and Cyclobutane (B1203170) Derivatives

The formation of cyclopropanes is intrinsically linked to TMM chemistry. The reactive trimethylenemethane intermediate itself can undergo a rapid ring closure to form methylenecyclopropane. organicreactions.orgresearchgate.net While often a competing side reaction in [3+2] cycloadditions, this pathway can be harnessed to provide a direct route to cyclopropane derivatives. wikipedia.org

The synthesis of cyclobutanes via TMM chemistry is less direct. The standard TMM reaction is a [3+2] cycloaddition to form five-membered rings, whereas cyclobutanes are typically formed via [2+2] cycloadditions. nih.govbaranlab.org However, a mechanistic link exists through the use of highly strained bicyclo[1.1.0]butanes, which can serve as precursors for TMM-type intermediates upon reaction with transition metals. nih.gov The ring-opening of these precursors can generate metallacyclobutane intermediates that are implicated in the formation of both TMM cycloaddition products and other carbocyclic structures. organic-chemistry.org

Cyclopentane and Cyclohexane Annulations

The construction of five- and six-membered rings is a fundamental objective in the synthesis of numerous natural products and biologically active molecules. While specific examples detailing the direct use of 2-(Chloromethyl)-3-tosylpropene in cyclopentane and cyclohexane annulations are not extensively documented in readily available literature, the inherent reactivity of this trifunctional reagent suggests its potential as a precursor to key intermediates in such transformations.

The presence of an allylic chloride, a vinyl group, and a tosyl group provides multiple avenues for sequential reactions. For instance, the allylic chloride moiety can undergo nucleophilic substitution, while the electron-withdrawing tosyl group can activate the double bond for conjugate addition or participate in palladium-catalyzed cross-coupling reactions. These features, in principle, allow for the formation of intermediates that can subsequently undergo intramolecular cyclization to form cyclopentane or cyclohexane rings.

Bicyclic and Polycyclic Carbocyclic Structures

The synthesis of bicyclic and polycyclic carbocyclic structures often relies on cascade or tandem reactions that efficiently build molecular complexity in a single operation. The unique structural attributes of this compound make it an intriguing candidate for initiating such reaction sequences.

Although direct, published applications of this compound in the synthesis of complex bicyclic and polycyclic systems are not prevalent, its potential can be inferred from the known reactivity of related allylic sulfones and chlorides. For example, a synthetic strategy could involve an initial intermolecular reaction, such as a Michael addition or an alkylation, followed by an intramolecular cyclization. The tosyl group can serve as a versatile activating group and a leaving group, facilitating various bond-forming events.

Spirocyclic Scaffolds

Spirocyclic scaffolds, characterized by a single atom shared between two rings, are prominent features in many natural products and have gained significant attention in medicinal chemistry. The construction of these sterically demanding frameworks presents a significant synthetic challenge.

While specific research detailing the application of this compound in the direct synthesis of spirocycles is limited, its structure suggests plausible routes. A potential strategy could involve the initial attachment of the reagent to a cyclic precursor via either the allylic chloride or through a reaction involving the vinyl sulfone moiety. Subsequent intramolecular cyclization, potentially involving the remaining reactive sites, could then lead to the formation of the spirocyclic system.

Annulation Reactions and Ring Expansion/Contraction Strategies

Annulation reactions are powerful tools for the construction of cyclic systems. The reactivity of this compound lends itself to various annulation strategies, including those that proceed via stepwise or concerted mechanisms.

[3+2] Annulations and [4+2] Annulations

[3+2] and [4+2] cycloaddition reactions are highly efficient methods for the construction of five- and six-membered rings, respectively. This compound can potentially act as a precursor to a three-carbon component for [3+2] annulations. For instance, under specific reaction conditions, it could generate a trimethylenemethane (TMM) palladium intermediate or a related zwitterionic species that can then react with a two-atom partner to form a cyclopentane ring.

Similarly, its dienophilic character, conferred by the electron-withdrawing tosyl group, suggests its potential participation in [4+2] or Diels-Alder type reactions, where it would act as the dienophile, reacting with a suitable diene to construct a cyclohexane ring.

Cascade and Tandem Reactions

The multiple reactive centers within this compound make it an ideal substrate for initiating cascade or tandem reactions, where a series of bond-forming events occur in a single pot, leading to a rapid increase in molecular complexity. A hypothetical cascade could be initiated by a nucleophilic attack on the allylic chloride, followed by an intramolecular Michael addition onto the vinyl sulfone, and culminating in a further cyclization or rearrangement. Such sequences are highly desirable in organic synthesis for their efficiency and atom economy.

Stereoselective Synthesis Utilizing this compound

The control of stereochemistry is a critical aspect of modern organic synthesis. While the inherent structure of this compound is achiral, its reactions can be rendered stereoselective through the use of chiral catalysts, auxiliaries, or reagents.

For example, in transition metal-catalyzed reactions, the use of chiral ligands can induce enantioselectivity in the formation of new stereocenters. Similarly, if the substrate to which this compound is reacting is chiral, diastereoselective transformations can be achieved. The stereochemical outcome of such reactions would be highly dependent on the specific reaction conditions and the nature of the interacting chiral elements.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the direct application of This compound in diastereoselective transformations or enantioselective catalytic applications for the synthesis of complex molecules.

Therefore, it is not possible to provide an article on the specified topics of "Diastereoselective Transformations" and "Enantioselective Catalytic Applications" for this compound. There is a lack of published data to populate the requested sections and subsections with the required scientifically accurate and detailed information.

Catalytic Transformations Involving 2 Chloromethyl 3 Tosylpropene

Transition Metal-Catalyzed Cyclization Reactions

The presence of an allylic halide in 2-(chloromethyl)-3-tosylpropene makes it an excellent substrate for transition metal-catalyzed reactions, particularly those involving palladium, copper, gold, and silver. These metals can activate the allylic system, facilitating intramolecular cyclizations to form a diverse range of carbo- and heterocyclic structures.

Palladium-Catalyzed Intramolecular Cyclizations

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to allylic substitution reactions is well-established. In the context of a molecule like this compound, a tethered nucleophile could readily undergo intramolecular cyclization. The mechanism would likely involve the initial oxidative addition of a palladium(0) catalyst to the carbon-chlorine bond to form a π-allylpalladium(II) complex. Subsequent intramolecular attack by a nucleophile would lead to the cyclized product and regeneration of the palladium(0) catalyst.

While direct examples with this compound are scarce, the reactivity of analogous allylic sulfones in palladium-catalyzed reactions provides significant insight. For instance, allylic sulfones have been shown to be effective partners in palladium-catalyzed cross-coupling reactions, acting as latent sulfinate reagents. acs.org This suggests that under palladium catalysis, the tosyl group in this compound could also potentially act as a leaving group, although the allylic chloride is the more conventional reactive site for this type of transformation.

A plausible intramolecular reaction would involve a tethered nucleophile (e.g., an amine, alcohol, or stabilized carbanion) at a suitable position on the tosyl group's aromatic ring or connected via a linker. The following table illustrates a hypothetical palladium-catalyzed intramolecular cyclization based on known reactivity patterns.

EntryCatalystLigandBaseSolventTemp (°C)ProductYield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene805-membered N-heterocycle(est.) 75
2Pd₂(dba)₃dppfNaHTHF606-membered O-heterocycle(est.) 80

This table is a hypothetical representation based on analogous palladium-catalyzed intramolecular cyclizations.

Copper-Mediated Ring Closures

Copper catalysis offers a complementary approach to palladium for the cyclization of allylic halides. Copper(I) salts are known to mediate the coupling of a wide range of nucleophiles with alkyl and aryl halides. louisville.edu An intramolecular copper-mediated cyclization of this compound would likely proceed through the formation of an organocopper intermediate, followed by nucleophilic attack.

Research on copper-catalyzed intramolecular cyclization of N'-substituted N-(2-halophenyl)ureas to form 1,3-dihydrobenzimidazol-2-ones demonstrates the utility of copper in forming heterocyclic rings under relatively mild conditions. nih.gov Similarly, copper(II) chloride has been used to mediate the cyclization of N-alkoxy-ortho-alkynylbenzamides. nih.gov These examples suggest that a suitably positioned nucleophile on the tosyl moiety of this compound could lead to efficient ring closure.

EntryCopper SourceLigand/AdditiveBaseSolventTemp (°C)Product
1CuIDBUDBUDMSO120 (MW)Fused benzothiazole (B30560) dioxide derivative
2CuCl₂NoneNoneDCE80Chloro-functionalized cyclized product

This table is based on analogous copper-mediated intramolecular cyclizations. nih.govnih.gov

Gold and Silver Catalysis in Carbocyclization and Heterocyclization

Gold and silver catalysts, known for their carbophilic nature, are particularly effective in activating alkynes and allenes for cyclization reactions. organic-chemistry.orgnih.gov While this compound is an alkene, the principles of π-acid catalysis could still apply. More relevant, however, is the ability of gold and silver to catalyze the ionization of allylic alcohols and their derivatives to form allylic cations, which can then be trapped by intramolecular nucleophiles.

For instance, the gold-catalyzed intramolecular allylic amination of 2-tosylaminophenylprop-1-en-3-ols provides an efficient route to 1,2-dihydroquinolines. organic-chemistry.orgnih.gov This reaction proceeds through the formation of an allylic cation upon activation of the alcohol by the gold catalyst. A similar strategy could be envisioned for this compound, where a gold or silver catalyst could facilitate the departure of the chloride ion to generate an allylic cation, which would then be susceptible to intramolecular attack. Silver-catalyzed intramolecular cyclization through carbene intermediates from cyclopropenes has also been reported, showcasing the versatility of silver in promoting ring-forming reactions. nih.gov

EntryCatalystCo-catalyst/AdditiveSolventTemp (°C)Product
1AuCl₃AgSbF₆ToluenertFused heterocyclic sulfone
2AgOTfNone1,2-Dichloroethane80Carbocyclic sulfone derivative

This table is based on analogous gold and silver-catalyzed intramolecular cyclizations. organic-chemistry.orgthieme-connect.de

Lewis Acid Catalysis in Promoting Reactivity

Lewis acids can play a crucial role in activating this compound towards nucleophilic attack. A Lewis acid could coordinate to the sulfone oxygen atoms, increasing the electron-withdrawing nature of the tosyl group and making the allylic system more electrophilic. Alternatively, it could interact with the chlorine atom, facilitating its departure to form an allylic cation.

The reactivity of 3,3-bis(trimethylsilyl)-2-methyl-1-propene in Lewis acid-catalyzed allylation reactions demonstrates the ability of Lewis acids to promote reactions at the allylic position. elsevierpure.com Intramolecular reactions of 4-aryl-5-allyl-1,2,3-triazoles to form cyclopentene (B43876) derivatives have also been mediated by Lewis acids. researchgate.net These examples suggest that a variety of Lewis acids could be employed to promote the intramolecular cyclization of a suitably substituted this compound derivative.

EntryLewis AcidSolventTemp (°C)Proposed IntermediateProduct
1TiCl₄CH₂Cl₂-78 to rtAllylic cationCyclopentane derivative
2BF₃·OEt₂Dichloromethane0Activated alkeneCyclohexane derivative
3AlCl₃NitrobenzenertAllylic cationFused aromatic sulfone

This table is a hypothetical representation based on the general principles of Lewis acid catalysis on allylic systems.

Brønsted Acid and Base Catalysis of Transformations

Both Brønsted acids and bases can be expected to catalyze transformations of this compound. A strong Brønsted acid could protonate the sulfone group, enhancing its electron-withdrawing ability and activating the double bond towards nucleophilic attack. Chiral Brønsted acids have been successfully used in asymmetric intramolecular allylic amination and alkylation reactions of allylic alcohols, demonstrating their potential for enantioselective cyclizations. rsc.orgnih.gov

Conversely, a base could be used to deprotonate a tethered pronucleophile, facilitating its intramolecular attack on the allylic chloride. Base-catalyzed isomerizations of cyclic allylic sulfones are known, indicating the ability of bases to interact with such systems. rsc.org A strong base could also potentially promote elimination reactions, leading to the formation of a diene.

EntryCatalyst TypeCatalystSolventTemp (°C)Reaction Type
1Brønsted AcidPhosphoric Acid DerivativeToluene60Intramolecular Allylic Amination
2Brønsted Acid(R)-TRIP-PACH₂Cl₂0Asymmetric Allylboration (with a suitable boronate)
3BaseNaHTHFrtIntramolecular Cyclization
4Baset-BuOKt-BuOH80Elimination

This table illustrates potential transformations based on known Brønsted acid and base-catalyzed reactions of analogous systems. rsc.orgu-tokyo.ac.jp

Organocatalytic Activation and Derivatization

Organocatalysis provides a metal-free alternative for the transformation of this compound. Chiral secondary amines, such as proline and its derivatives, can react with the allylic system to form enamines or iminium ions, which can then participate in a variety of asymmetric reactions. youtube.com The Nobel Prize-winning work on asymmetric organocatalysis has shown the power of this approach in constructing complex chiral molecules.

For a substrate like this compound, an organocatalyst could be used to activate a tethered aldehyde or ketone for an intramolecular Michael addition to the activated alkene. Alternatively, a chiral organocatalyst could be employed in a substitution reaction at the allylic position with an external nucleophile, proceeding through a resonance-stabilized intermediate. The reactivity of allylic halides in Sₙ2 reactions is known to be enhanced compared to their saturated counterparts, making them good substrates for such transformations. youtube.com

EntryOrganocatalystReaction TypeSubstrate RequirementProduct Type
1ProlineIntramolecular AldolTethered aldehyde/ketoneChiral cyclic alcohol
2MacMillan CatalystIntramolecular Michael AdditionTethered enal/enoneChiral cyclic ketone
3Chiral Phosphoric AcidAsymmetric Allylic AlkylationExternal nucleophileChiral substituted sulfone
4Chiral SquaramideAsymmetric Michael AdditionExternal Michael donorChiral functionalized sulfone

This table presents hypothetical applications of organocatalysis based on established methodologies.

Theoretical and Computational Studies on 2 Chloromethyl 3 Tosylpropene

Electronic Structure and Reactivity Predictions

The arrangement of electrons within a molecule dictates its physical and chemical behavior. For 2-(chloromethyl)-3-tosylpropene, computational methods can predict its reactivity by analyzing its frontier molecular orbitals and the distribution of charge across the molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial in determining how a molecule will interact with other reagents. pku.edu.cn For a molecule like this compound, which possesses an allylic system, the FMO analysis provides valuable insights into its potential reaction pathways. masterorganicchemistry.comyoutube.com

The HOMO represents the region of highest electron density, indicating where the molecule is most likely to act as a nucleophile (electron donor). Conversely, the LUMO represents the region of lowest electron density, indicating where it is most likely to act as an electrophile (electron acceptor). The energy gap between the HOMO and LUMO is also a key indicator of a molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

In the case of this compound, the presence of the electron-withdrawing tosyl group and the electronegative chlorine atom significantly influences the energies and distributions of the frontier orbitals. The allyl framework itself gives rise to a characteristic set of π molecular orbitals. researchgate.netyoutube.com The interaction of these orbitals with the substituents determines the ultimate reactivity profile.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Description
LUMO-1.5Primarily located on the allylic carbon framework, with significant contribution from the carbon bearing the chlorine atom. This suggests susceptibility to nucleophilic attack at this position.
HOMO-8.2Mainly centered on the π-system of the double bond and influenced by the tosyl group. This indicates the potential for electrophilic addition reactions.
HOMO-1-9.5Deeper lying orbital associated with the tosyl group's aromatic ring and sulfonyl moiety.

Note: The values presented in this table are hypothetical and for illustrative purposes. Actual values would be obtained from specific quantum chemical calculations.

The distribution of electron density within this compound is non-uniform due to the presence of electronegative atoms like oxygen, sulfur, and chlorine. This uneven distribution creates regions of partial positive and partial negative charge, which can be quantified through computational methods such as Natural Population Analysis (NPA) or by calculating the molecular electrostatic potential (MEP).

The MEP map provides a visual representation of the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) are electron-rich and are likely sites for electrophilic attack. Regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack.

For this compound, the oxygen atoms of the sulfonyl group and the chlorine atom are expected to have a significant negative electrostatic potential. researchgate.net Conversely, the sulfur atom and the carbon atoms of the allylic system, particularly the one bonded to the chlorine, are expected to exhibit a positive electrostatic potential. nih.govacs.org This charge distribution is critical in understanding intermolecular interactions and the initial steps of many chemical reactions. The sulfone group, in particular, is known to have a significant impact on the oxidation potentials of molecules. researchgate.net

Table 2: Hypothetical Partial Atomic Charges for Key Atoms in this compound

AtomPartial Charge (a.u.)Implication
S (in tosyl group)+1.2Highly electrophilic center.
O (in tosyl group)-0.6Nucleophilic centers.
C (bonded to Cl)+0.2Electrophilic site for nucleophilic substitution.
Cl-0.1Electronegative, but can also act as a leaving group.
C (double bond)VariableThe π-system can act as a nucleophile.

Note: The values presented in this table are hypothetical and for illustrative purposes. Actual values would be obtained from specific quantum chemical calculations.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed exploration of potential reaction mechanisms. By modeling the energy changes that occur as reactants are converted into products, it is possible to identify the most likely reaction pathways and the factors that control the reaction rate. arxiv.orgnih.govyoutube.com

For a given reaction of this compound, such as a nucleophilic substitution or an elimination reaction, a potential energy surface can be calculated. This surface maps the energy of the system as a function of the geometric coordinates of the atoms. An energy profile is a two-dimensional slice through this surface that shows the energy changes along the reaction coordinate.

Key points on the energy profile include the reactants, products, any intermediates, and the transition states that connect them. The difference in energy between the reactants and the transition state is the activation energy, which is a primary determinant of the reaction rate.

Conformer Analysis and Steric Effects on Reactivity

The three-dimensional shape of a molecule can significantly impact its reactivity. This compound can exist in various conformations due to rotation around its single bonds. Some of these conformations will be more stable than others due to factors like steric hindrance and electronic interactions. youtube.com

Conformational analysis involves computationally searching for and evaluating the energies of different conformers. The most stable conformer, or ground-state conformation, is the one that the molecule will predominantly adopt. However, less stable conformers may be important in certain reactions, particularly if they are required to reach the transition state.

Steric effects, such as allylic strain, can play a crucial role in determining the preferred conformation and, consequently, the reactivity. nih.govacs.orgnih.gov Allylic strain arises from the steric interaction between substituents on the double bond and those on the adjacent sp3-hybridized carbon. imperial.ac.uk In this compound, the size of the tosyl group and the chlorine atom will influence the rotational barriers around the C-C single bonds and dictate the most favorable spatial arrangement of these groups. This preferred conformation can, in turn, affect which face of the double bond is more accessible for attack by a reagent, leading to stereoselectivity in reactions.

Spectroscopic Property Predictions Relevant to Mechanistic Understanding (e.g., NMR chemical shifts for intermediates, vibrational modes for transition states)

In the study of reaction mechanisms involving this compound, the identification of transient intermediates and transition states is crucial. These species are often short-lived and present in low concentrations, making their experimental detection challenging. Computational chemistry offers a robust alternative for predicting their spectroscopic properties, which can then be used to support or interpret experimental observations, such as those from advanced NMR techniques. nih.govnih.govacs.org

NMR Chemical Shift Predictions for Intermediates:

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of proposed reaction intermediates. acs.org For reactions involving this compound, several key intermediates could be computationally modeled. For example, in a palladium-catalyzed allylic substitution, a π-allyl palladium complex would be a critical intermediate. acs.org

A typical computational workflow would involve:

Geometry Optimization: The three-dimensional structure of the proposed intermediate (e.g., a π-allyl complex or a carbocationic species resulting from chloride abstraction) is optimized to find its lowest energy conformation.

NMR Calculation: Using the optimized geometry, the magnetic shielding tensors are calculated, typically using the Gauge-Including Atomic Orbital (GIAO) method.

Chemical Shift Referencing: The calculated shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The predicted chemical shifts can help to confirm the structure of an experimentally observed intermediate or to distinguish between possible mechanistic pathways.

Table 1: Hypothetical Predicted ¹³C NMR Chemical Shifts for a Postulated π-Allyl Palladium Intermediate

This table illustrates the type of data that would be generated from a computational study. The specific values are for demonstrative purposes only and are not based on actual published research for this compound.

Atom in Postulated IntermediatePredicted ¹³C Chemical Shift (ppm)Notes
Allyl C185.5Carbon bonded to palladium
Allyl C2115.2Central carbon of the allyl system
Allyl C382.1Carbon bonded to palladium and the tosyl group
Tosyl C (ipso)140.3Aromatic carbon attached to sulfur

Vibrational Modes for Transition States:

Transition state theory is a cornerstone of understanding reaction kinetics. A transition state is a first-order saddle point on the potential energy surface. Computationally, a key confirmation of a true transition state structure is the presence of a single imaginary vibrational frequency. This mode corresponds to the motion of the atoms along the reaction coordinate (e.g., bond breaking or bond formation). acs.org

For a reaction of this compound, such as an Sₙ2' substitution, the transition state would involve the incoming nucleophile forming a bond and the chloride leaving group simultaneously breaking its bond. Calculating the vibrational frequencies for this structure would be essential. The value of the imaginary frequency provides insight into the curvature of the potential energy surface at the transition state, and animating this vibrational mode can visually confirm that the structure correctly connects the reactants and products.

Design of Novel Transformations Based on Computational Insights

Computational chemistry is not only a tool for explaining observed reactivity but also a platform for predictive science and the design of new reactions. acs.org By modeling the behavior of this compound under various hypothetical conditions, new transformations can be conceived.

Exploring Unconventional Reactivity:

Computational studies could be used to explore reaction pathways that are not immediately obvious. For instance, the interaction of the molecule with different transition metal catalysts could be modeled to predict the feasibility of novel catalytic cycles. organic-chemistry.org Questions that could be addressed include:

Can a specific ligand environment on a metal catalyst favor a desired regioselectivity in an allylic alkylation? acs.org

What is the energy barrier for a radical-mediated transformation initiated by photoredox or cobalt catalysis, and how does it compare to ionic pathways? acs.org

Could the tosyl group act as a participating neighboring group under certain conditions to form a unique intermediate?

Substrate Design and Optimization:

If a desired transformation has a high activation barrier, computational modeling can be used to predict how modifications to the substrate would affect the reaction rate. For example, substituting the tosyl group with other sulfonyl groups or modifying the aromatic ring with electron-donating or electron-withdrawing groups could be modeled to tune the electronic properties of the molecule. organic-chemistry.org The results could guide the synthesis of second-generation substrates with enhanced reactivity or selectivity for a specific desired outcome.

Future Perspectives and Emerging Research Directions for 2 Chloromethyl 3 Tosylpropene

Development of Novel Catalytic Systems

The reactivity of 2-(Chloromethyl)-3-tosylpropene is intrinsically linked to the catalysts employed to modulate its transformations. Future research will undoubtedly focus on the development of more sophisticated and efficient catalytic systems to control the selectivity and expand the scope of its reactions.

A key area of development will be in asymmetric catalysis . The creation of chiral centers is a cornerstone of pharmaceutical and agrochemical synthesis. Future efforts will likely target the design of novel chiral catalysts, such as those based on transition metals (e.g., palladium, rhodium, copper) with chiral ligands, or organocatalysts, to achieve high enantioselectivity in reactions involving this compound. This would enable the direct synthesis of enantiopure compounds, eliminating the need for costly and often inefficient chiral resolution steps.

Furthermore, the development of sustainable catalytic systems is a growing priority. This includes the design of catalysts based on earth-abundant and non-toxic metals, as well as the exploration of heterogeneous catalysts that can be easily recovered and reused, thereby minimizing waste and environmental impact. For instance, supported metal nanoparticles or metal-organic frameworks (MOFs) could offer robust and recyclable catalytic platforms for reactions with this compound.

Catalyst TypePotential AdvantageResearch Focus
Chiral Transition Metal ComplexesHigh enantioselectivity in asymmetric synthesisDesign of novel chiral ligands
OrganocatalystsMetal-free, environmentally benign reactionsDevelopment of new catalyst scaffolds
Heterogeneous CatalystsEasy separation and recyclability, improved sustainabilitySupported nanoparticles, MOFs
Earth-Abundant Metal CatalystsReduced cost and environmental impactIron, copper, and manganese-based systems

Integration into Flow Chemistry and Automation Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and facile scalability. The integration of this compound into flow chemistry setups is a logical and promising next step.

Flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial when dealing with reactive intermediates derived from this compound. This enhanced control can lead to higher yields, improved selectivity, and a reduction in byproduct formation.

Moreover, the coupling of flow chemistry with automated synthesis platforms and high-throughput screening techniques will accelerate the discovery of new reactions and the optimization of existing ones. scienceintheclassroom.org Automated systems can rapidly screen a wide range of reaction conditions, catalysts, and substrates, generating vast amounts of data that can be analyzed to identify optimal synthetic routes. This data-driven approach will be instrumental in unlocking the full synthetic potential of this compound.

Exploration of Bio-Inspired Synthetic Methodologies

Nature provides a rich blueprint for efficient and selective chemical transformations. The application of bio-inspired synthetic methodologies to the chemistry of this compound presents an exciting avenue for future research.

Enzymatic catalysis offers a powerful tool for performing highly selective reactions under mild conditions. The use of enzymes, such as hydrolases, transferases, or lyases, could enable the regio- and stereoselective functionalization of this compound. For example, enzymes could be employed for the selective hydrolysis of the tosylate group or for the enantioselective addition of nucleophiles.

Furthermore, the principles of biomimetic synthesis , which seeks to mimic the strategies employed by nature to construct complex molecules, could inspire the development of novel cascade reactions involving this compound. By designing reaction sequences that mimic biosynthetic pathways, chemists can achieve greater synthetic efficiency and elegance.

Expansion into Materials Science and Polymer Chemistry Applications

The unique structural features of this compound make it an attractive monomer and cross-linking agent for the synthesis of advanced materials and functional polymers.

The presence of two distinct leaving groups (chloride and tosylate) with different reactivities allows for sequential functionalization, enabling the creation of well-defined polymer architectures. For instance, one group could be used for polymerization, while the other remains available for post-polymerization modification, allowing for the introduction of specific functionalities.

Future research could explore the use of this compound in the synthesis of:

Novel polymers with tailored properties: By carefully selecting co-monomers and polymerization techniques, materials with specific thermal, mechanical, or optical properties can be designed. The synthesis of tosyl-ended polyisobutylenes, for example, highlights the utility of tosyl groups in polymer functionalization. researchgate.net

Functional coatings and surfaces: The reactive groups on polymers derived from this compound can be used to anchor biomolecules, catalysts, or other functional moieties to surfaces.

Hydrogels and responsive materials: The cross-linking capabilities of this compound could be harnessed to create smart materials that respond to external stimuli such as pH, temperature, or light.

Application AreaPotential Use of this compoundDesired Outcome
Polymer SynthesisAs a monomer or cross-linking agentCreation of polymers with tailored properties
Surface ModificationFor post-polymerization functionalizationDevelopment of functional coatings
Smart MaterialsAs a component in hydrogel formationSynthesis of responsive materials

Unexplored Reactivity Modes and Mechanistic Paradigms

Despite its utility, the full spectrum of reactivity of this compound has likely not yet been fully explored. Future investigations will aim to uncover novel reaction pathways and gain a deeper understanding of the underlying mechanistic principles.

The allylic nature of the tosylate and chloride groups makes this compound an excellent electrophile for SN2 reactions. libretexts.orglibretexts.org However, its potential in other types of transformations, such as cycloaddition reactions , remains an area ripe for exploration. For instance, its double bond could participate in [4+2] or [3+2] cycloadditions, providing access to a variety of carbocyclic and heterocyclic scaffolds. The development of new catalytic systems could unlock novel cycloaddition pathways that are currently inaccessible.

Furthermore, detailed mechanistic studies , employing both experimental techniques (e.g., kinetic analysis, isotopic labeling) and computational methods (e.g., density functional theory), will be crucial for understanding the intricate details of its reactivity. A deeper mechanistic understanding will enable chemists to predict and control the outcomes of reactions with greater precision, paving the way for the rational design of new synthetic methods. The study of related versatile building blocks, such as chloromethyl boryl-N-tosylhydrazone, demonstrates the power of a multi-faceted reactive molecule in diversity-oriented synthesis. researchgate.netchemrxiv.org

Q & A

Q. Key considerations :

  • Moisture-sensitive conditions to prevent hydrolysis of the tosyl group.
  • Monitoring reaction progress via TLC or GC-MS to avoid over-chlorination.

What spectroscopic methods are recommended for characterizing this compound?

Basic
Characterization relies on a combination of techniques:

  • ¹H/¹³C NMR : Identify the chloromethyl (–CH₂Cl) and tosyl (–SO₂C₆H₄CH₃) groups. The tosyl group exhibits aromatic protons as a doublet (~7.3–7.8 ppm) and a singlet for the methyl group (~2.4 ppm). The chloromethyl group shows a triplet or quartet near 3.8–4.2 ppm .
  • IR Spectroscopy : Confirm the sulfonyl (S=O stretch at ~1360 and 1170 cm⁻¹) and C–Cl (550–750 cm⁻¹) groups.
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z corresponding to the molecular formula (C₁₁H₁₃ClO₂S; exact mass ~252.0).

How does the tosyl group influence the reactivity of this compound in nucleophilic substitution reactions compared to other leaving groups?

Advanced
The tosyl group (–SO₂C₆H₄CH₃) is a superior leaving group compared to halides due to its strong electron-withdrawing nature, which stabilizes the transition state. Key differences:

  • Reactivity : Tosylates undergo SN² reactions faster than chlorides under similar conditions (e.g., with KOH in ethanol).
  • Regioselectivity : The tosyl group directs nucleophilic attack to the β-carbon of the propene chain, whereas chloride may favor allylic positions.
  • Experimental validation : Compare reaction rates with NaI in acetone (Finkelstein conditions) to assess leaving-group ability .

How can environmental chamber studies inform the atmospheric degradation pathways of this compound?

Advanced
Environmental chamber experiments, such as those modeled in SAPRC-07, simulate atmospheric conditions to study ozone formation potential and degradation mechanisms. For this compound:

  • Design : Expose the compound to UV light and NOₓ in a controlled chamber, monitoring intermediates via FTIR or GC-MS.
  • Key pathways :
    • OH radical attack : Leading to C–Cl bond cleavage or sulfone oxidation.
    • Ozonolysis : Formation of carbonyl derivatives (e.g., ketones or aldehydes).
    • Data comparison : Validate results against computational models (e.g., SAPRC-07) to resolve discrepancies in predicted vs. observed degradation rates .

What strategies are effective in optimizing the regioselectivity of addition reactions involving this compound?

Advanced
The electronic effects of the tosyl group can be leveraged to control regioselectivity:

  • Electrophilic addition : Use Brønsted acids (e.g., H₂SO₄) to protonate the double bond, favoring Markovnikov addition.
  • Radical addition : Initiate with AIBN to direct anti-Markovnikov pathways.
  • Steric effects : Bulky nucleophiles (e.g., tert-butoxide) may favor attack at less hindered positions.
  • Validation : Compare product distributions using ¹H NMR or X-ray crystallography .

How can researchers resolve discrepancies in reported synthesis yields of this compound?

Advanced
Discrepancies often arise from variations in reaction conditions or side reactions. Methodological approaches include:

  • Parameter optimization : Systematically vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading.
  • By-product analysis : Use HPLC or GC-MS to identify impurities (e.g., over-tosylated derivatives or hydrolysis products).
  • Kinetic studies : Perform time-resolved in-situ IR to track intermediate formation and optimize reaction quenching .

What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

Q. Advanced

  • DFT calculations : Use Gaussian or ORCA to model transition states and predict activation energies for substitution or addition reactions.
  • Molecular dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess steric accessibility.
  • Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.